molecular formula C22H20BrN3O3S B11590224 (5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11590224
M. Wt: 486.4 g/mol
InChI Key: BGYODJZKAUAYEM-UYRXBGFRSA-N
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Description

The compound you’ve mentioned is a complex heterocyclic molecule with a thiazole-triazole core. Let’s break down its structure:

    IUPAC Name: (5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

    Chemical Formula: CHNOSBr

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Thiazole Formation: The thiazole ring is formed by reacting an appropriate thioamide with an α-haloketone or α-haloaldehyde.

    Triazole Formation: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Benzylidene Formation: The benzylidene moiety is created by condensing an aldehyde (e.g., 3-ethoxy-4-propoxybenzaldehyde) with an amine (e.g., 2-aminobenzylamine).

    Bromination: The final step involves bromination of the phenyl group.

Industrial Production: While there isn’t a large-scale industrial production method for this specific compound, it can be synthesized in the lab using the methods described above.

Chemical Reactions Analysis

The compound can undergo various reactions:

    Oxidation: The thiazole and triazole rings are susceptible to oxidation.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: The bromine atom can be replaced by other nucleophiles.

    Condensation: The benzylidene moiety can participate in condensation reactions.

Common reagents include:

  • Thionyl chloride (for thiazole formation)
  • Sodium azide and copper catalyst (for triazole formation)
  • Bromine (for bromination)

Major products depend on reaction conditions and substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties and potential drug development.

    Biochemistry: Studying its interactions with biological targets.

    Materials Science: Exploring its use in organic electronics or sensors.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds with thiazole-triazole cores include :

  • Thiazole-based antimicrobial agents
  • Triazole-containing fungicides

: Reference: Example reference

Properties

Molecular Formula

C22H20BrN3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20BrN3O3S/c1-3-11-29-17-10-9-14(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)15-7-5-6-8-16(15)23/h5-10,12-13H,3-4,11H2,1-2H3/b19-13-

InChI Key

BGYODJZKAUAYEM-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OCC

Origin of Product

United States

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